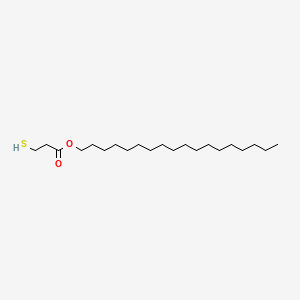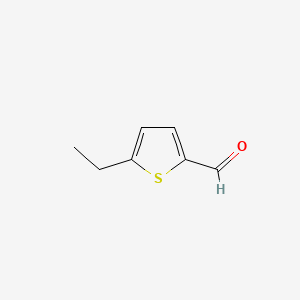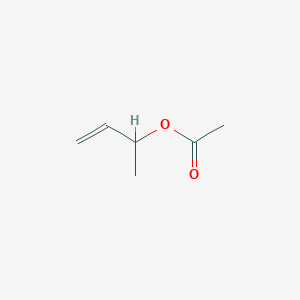
1-Methylallyl acetate
Descripción general
Descripción
1-Methylallyl acetate is an organic compound with the molecular formula C6H10O2 . It has a molecular weight of 114.1424 .
Molecular Structure Analysis
The molecular structure of 1-Methylallyl acetate can be represented by the InChI string:InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4-5H,1H2,2-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
1-Methylallyl acetate is a stable compound under normal conditions . It has a boiling point of 385.7 K .Aplicaciones Científicas De Investigación
Application in Combustion and Flame Studies
Specific Scientific Field
Combustion and Flame Studies
Summary of the Application
3-Buten-2-yl Acetate is used in the study of the reactivity of unsaturated alcohols. Specifically, it is used in the experimental and kinetic modeling study of the pyrolysis and oxidation of 3-methyl-2-butenol and 3-methyl-3-butenol .
Methods of Application or Experimental Procedures
Experiments at three equivalence ratios, i.e. φ = 0.5, φ = 1.0 and φ = ∞ (pyrolysis), were performed using an isothermal jet-stirred quartz reactor at temperatures ranging from 500 to 1100 K, a pressure of 0.107 MPa and a residence time of 2 s. The reactant and product concentrations were quantified using gas chromatography .
Results or Outcomes
The study revealed that isoprenol consumption is dominated by a unimolecular reaction to formaldehyde and isobutene .
Application in Entomology
Specific Scientific Field
Entomology
Summary of the Application
3-Buten-2-yl Acetate has been identified as a new alarm component in the sting apparatus of Africanized honeybees .
Methods of Application or Experimental Procedures
The alarm pheromone components from five colonies of Africanized honeybees and three colonies of European honeybees collected in Mexico were analyzed. The compound was found to be present in appreciable quantities only in the Africanized bee samples .
Results or Outcomes
Behavioral assays from three colonies each of Africanized and European bees showed that 3-Buten-2-yl Acetate recruited worker bees from hives of both Africanized bees and European bees at least as efficiently as isopentyl acetate IPA, a compound widely reported to have the highest activity for releasing alarm and stinging behavior in honeybees .
Application in Organic Chemistry
Specific Scientific Field
Organic Chemistry
Summary of the Application
3-Buten-2-yl Acetate is used in the catalytic synthesis of isoprenol by hydrogenation of 3-methylbut-3-en-1-yl acetate on heterogeneous bimetallic Cu-Pt catalysts .
Methods of Application or Experimental Procedures
The hydrogenation of 3-methylbut-3-en-1-yl acetate was carried out on heterogeneous bimetallic Cu-Pt catalysts. The best selectivity of isoprenol (76%) was obtained on the 5%Cu–1%Pt/SiO2 catalyst with a full ester conversion in 6 hours of the reaction .
Results or Outcomes
The study revealed that the hydrogenation on the bimetallic catalyst 5%Cu–1%Pt/Al2O3 results in the preferential formation of complete hydrogenation products .
Application in Biofuels
Specific Scientific Field
Biofuels
Summary of the Application
Isoprenol and alcohols of a similar structure, which can be produced from 3-Buten-2-yl Acetate, are used as alternative biofuels, since they can be produced from renewable raw materials .
Methods of Application or Experimental Procedures
In the chemical industry, isoprenol is synthesized by the reaction between isobutene (2-methylpropene) and formaldehyde . Another method of producing isoprenol and similar alcohols is based on the reduction of the corresponding esters either in the presence of stoichiometric reducing agents, such as Na and Li complex hydrides and borohydrides, or in the presence of toxic catalysts based on Cu and Zn chromite .
Results or Outcomes
The processes proceed under harsh conditions at 200–300°C and an H2 pressure of 140–300 bar . Despite the high activity of these catalysts, to improve the process in terms of economic efficiency and environmental impact, it is necessary to develop new catalytic systems active under mild hydrogenation conditions and featuring much better process parameters, such as catalyst productivity .
Application in Polymer Chemistry
Specific Scientific Field
Polymer Chemistry
Summary of the Application
3-Buten-2-yl Acetate is used in the synthesis of vinyl polymers substituted with 2-propanol .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 3-Buten-2-yl Acetate with methyl vinyl ketone, followed by a one-step dehydrogenation to give poly(3-buten-2-ol) in high yield .
Results or Outcomes
The study revealed that these polymers were capable of reversible hydrogen fixation and release with full conversion .
Safety And Hazards
Propiedades
IUPAC Name |
but-3-en-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4-5H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWCPTCPTWCZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986650 | |
| Record name | But-3-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylallyl acetate | |
CAS RN |
6737-11-7 | |
| Record name | 1-Methylallyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | But-3-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLALLYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



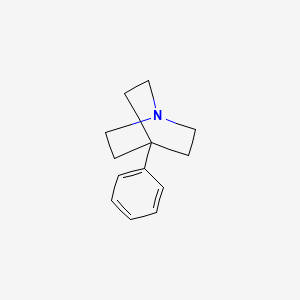
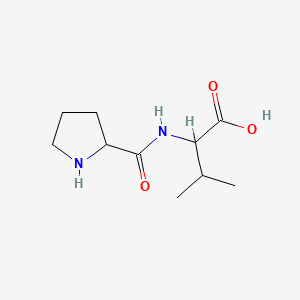
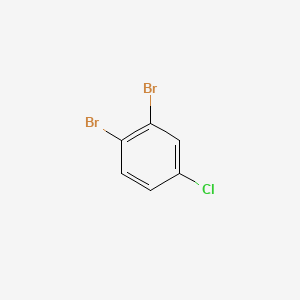
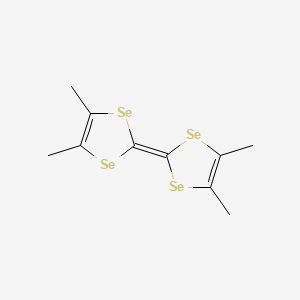
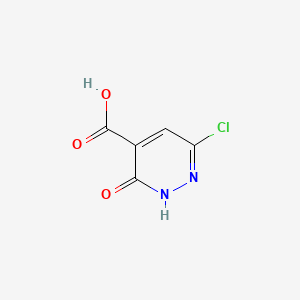
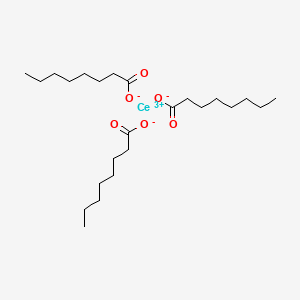
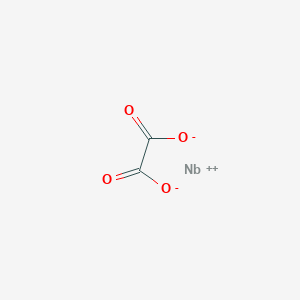
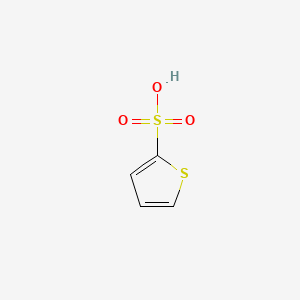

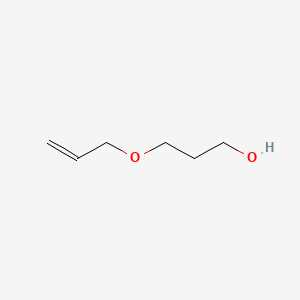
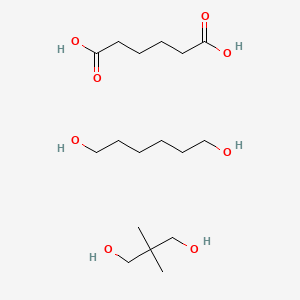
![2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B1583133.png)
